Zytron

Description

Structure

3D Structure

Properties

IUPAC Name |

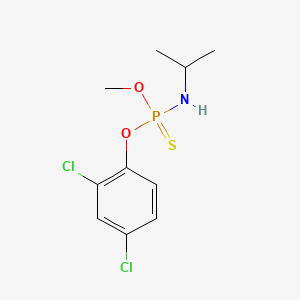

N-[(2,4-dichlorophenoxy)-methoxyphosphinothioyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2NO2PS/c1-7(2)13-16(17,14-3)15-10-5-4-8(11)6-9(10)12/h4-7H,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFGPJQBWSEWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=S)(OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2NO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058052 | |

| Record name | Zytron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DMPA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000614 [mmHg] | |

| Record name | DMPA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

299-85-4 | |

| Record name | Zytron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zytron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zytron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zytron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-DICHLOROPHENYL)-O-METHYL-ISOPROPYLPHOSPHORAMIDOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK51552IFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Zytron (DMPA) Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zytron, the commercial name for the herbicide O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA), is a selective, pre-emergent herbicide primarily used for the control of crabgrass (Digitaria spp.) and other annual grasses in turf. Classified as a Group 3/K1 herbicide, its mechanism of action centers on the disruption of microtubule dynamics, a fundamental process for cell division and elongation in plants. This technical guide provides a comprehensive overview of the molecular and cellular events underlying the herbicidal activity of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

First introduced in the mid-20th century, this compound (DMPA) belongs to the phosphoramidate (B1195095) chemical class of herbicides. Its efficacy as a pre-emergent herbicide stems from its ability to inhibit the growth of susceptible weed seedlings before they emerge from the soil. The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. By interfering with microtubule assembly, this compound effectively halts mitosis, leading to the cessation of cell division and, ultimately, the death of the seedling. This guide will delve into the specifics of this mechanism, from the molecular interaction with tubulin to the resulting macroscopic symptoms in plants.

Core Mechanism of Action: Inhibition of Microtubule Assembly

The herbicidal effect of this compound is a direct consequence of its interaction with the plant cytoskeleton, specifically the microtubules.

Molecular Target: Tubulin

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. These structures are essential for various cellular processes, including the formation of the mitotic spindle during cell division, cell wall formation, and the regulation of cell elongation. This compound, along with other phosphoramidate and dinitroaniline herbicides, targets tubulin, preventing its polymerization into functional microtubules.[1]

Binding Site and Affinity

Disruption of Mitosis

The binding of this compound to tubulin disrupts the dynamic instability of microtubules, which is critical for their function. Specifically, it inhibits the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of microtubules and prevents the formation of the mitotic spindle apparatus.[4] Without a functional spindle, chromosomes cannot be segregated into daughter cells during mitosis. The cell cycle is arrested at prophase, and the cell is unable to divide. This mitotic arrest is the primary cause of the herbicidal effect.[5]

Quantitative Data

While specific quantitative data for this compound (DMPA) is limited in the public domain, the following table summarizes relevant data for a closely related phosphoramidate herbicide, amiprophos-methyl (APM), which shares the same mechanism of action. This data provides a quantitative context for the herbicidal efficacy of this chemical class.

| Parameter | Herbicide | Plant/System | Value | Reference |

| Inhibition Constant (Ki) | Amiprophos-methyl (APM) | Tobacco (Nicotiana tabacum) tubulin | 5 µM | [6] |

Note: This value represents the concentration of APM required to cause 50% inhibition of oryzalin (B97938) binding to tubulin and serves as an estimate of its binding affinity.

Experimental Protocols

The following protocols provide a framework for studying the mechanism of action of this compound (DMPA) and other microtubule-inhibiting herbicides.

Root Growth Inhibition Assay

This assay is used to determine the dose-dependent effect of a herbicide on overall plant growth, with root elongation being a sensitive indicator of mitotic inhibition.

Materials:

-

Seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, cress, or a target weed species).

-

Petri dishes or multi-well plates.

-

Filter paper or agar (B569324) medium.

-

This compound (DMPA) stock solution of known concentration.

-

Solvent control (e.g., DMSO or acetone, depending on the solubility of the herbicide).

-

Growth chamber with controlled light and temperature.

-

Ruler or digital imaging system for root length measurement.

Procedure:

-

Prepare a series of dilutions of this compound in the growth medium (e.g., 0.1, 1, 10, 100 µM). Include a solvent-only control.

-

Sterilize and place seeds on the herbicide-containing or control medium in Petri dishes or wells.

-

Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C) for a defined period (e.g., 5-7 days).

-

After the incubation period, measure the primary root length of the seedlings.

-

Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the herbicide on the polymerization of purified tubulin.

Materials:

-

Purified plant tubulin.

-

Polymerization buffer (e.g., containing PIPES, MgCl2, EGTA, and GTP).

-

This compound (DMPA) stock solution.

-

Spectrophotometer with a temperature-controlled cuvette holder capable of measuring absorbance at 340 nm.

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

In a cuvette, mix the polymerization buffer, purified tubulin, and the desired concentration of this compound or a solvent control.

-

Initiate polymerization by adding GTP.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization kinetics (rate and extent) in the presence and absence of this compound to determine its inhibitory effect.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effect of the herbicide on the microtubule cytoskeleton within plant cells.

Materials:

-

Plant seedlings (e.g., Arabidopsis root tips).

-

Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer).

-

Cell wall digesting enzymes (e.g., cellulase (B1617823) and pectolyase).

-

Permeabilization buffer (e.g., containing Triton X-100).

-

Primary antibody against α-tubulin.

-

Fluorescently labeled secondary antibody.

-

Antifade mounting medium.

-

Confocal or fluorescence microscope.

Procedure:

-

Treat seedlings with this compound at a concentration known to inhibit root growth (determined from the root growth inhibition assay) for a specific duration. Include an untreated control.

-

Fix the root tips in the fixative solution.

-

Digest the cell walls using the enzyme solution to allow antibody penetration.

-

Permeabilize the cells with the permeabilization buffer.

-

Incubate the samples with the primary anti-tubulin antibody.

-

Wash and then incubate with the fluorescently labeled secondary antibody.

-

Mount the samples in antifade medium and observe under the microscope.

-

Compare the microtubule organization in treated and control cells, looking for evidence of microtubule depolymerization, disorganization, or absence of the mitotic spindle.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of this compound's mechanism of action and a typical experimental workflow.

Caption: Molecular mechanism of this compound (DMPA) action.

References

An In-depth Technical Guide to the Chemical Compound "Zytron"

Introduction: The trade name "Zytron" has been used to refer to at least two distinct chemical compounds with entirely different applications. This guide provides a comprehensive technical overview of both entities to address potential ambiguities for researchers, scientists, and drug development professionals. The first compound is a pharmaceutical active ingredient, Ondansetron (B39145) , a selective 5-HT3 receptor antagonist used as an antiemetic. The second is the herbicide DMPA (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate) , a chlorophenoxy herbicide used for weed control. This document is divided into two main sections, each dedicated to one of these compounds, detailing their chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Section 1: this compound as Ondansetron

Ondansetron is a highly effective antiemetic agent, primarily used to prevent nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1][2][3] It belongs to the class of selective serotonin (B10506) 5-HT3 receptor antagonists.[1][4]

Chemical Structure and Identifiers

-

IUPAC Name: 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one[4]

-

SMILES: CN1C2=C(C3=CC=CC=C13)C(=O)C(CN1C=CN=C1C)CC2

-

Chemical Formula: C₁₈H₁₉N₃O[4]

-

CAS Number: 99614-02-5[4]

Physicochemical Properties of Ondansetron

| Property | Value | Source |

| Molecular Weight | 293.36 g/mol | [4] |

| Melting Point | 231-232 °C | [4] |

| Solubility | Sparingly soluble in water | [4] |

| pKa | 7.4 | [4] |

| LogP | 2.4 | [4] |

| Appearance | White to off-white powder | [5] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Ondansetron's antiemetic effect is mediated through the selective and competitive blockade of serotonin 5-HT3 receptors.[1][2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[1][2][6]

Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][2] This released serotonin binds to 5-HT3 receptors on vagal afferents, initiating an action potential that travels to the nucleus tractus solitarius and the CTZ in the brainstem, ultimately stimulating the vomiting reflex.[1][2] Ondansetron competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby blocking the initiation of the emetic signal cascade.[1][2][7]

Experimental Protocols

This protocol describes a validated RP-HPLC method for the determination of ondansetron in pharmaceutical dosage forms.

-

Instrumentation: A standard HPLC system equipped with a UV detector, such as a Waters Alliance system with a PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and 0.02 M phosphate (B84403) buffer (pH adjusted as needed, e.g., to 2.2 with orthophosphoric acid) in a ratio of approximately 60:40 or 73:27 (v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 213 nm or 246 nm.

-

Sample Preparation:

-

Prepare a standard stock solution of ondansetron (e.g., 500 µg/mL) in the mobile phase.

-

For tablet analysis, weigh and crush a number of tablets (e.g., 20) to obtain a fine powder.

-

Accurately weigh a portion of the powder equivalent to a known amount of ondansetron and dissolve it in the mobile phase.

-

Filter the sample solution through a 0.45 µm membrane filter.

-

-

Procedure:

-

Inject a series of standard solutions of known concentrations to establish a calibration curve.

-

Inject the prepared sample solution.

-

Quantify the amount of ondansetron in the sample by comparing its peak area to the calibration curve.

-

This protocol outlines a radioligand binding assay to determine the affinity of ondansetron for the 5-HT3 receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells).

-

Radioligand: [³H]GR65630 or another suitable 5-HT3 antagonist radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Ondansetron solutions of varying concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of ondansetron.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each ondansetron concentration and determine the IC₅₀ and Ki values to quantify its binding affinity.

Section 2: this compound as DMPA (Herbicide)

DMPA, also known by the trade name this compound, is a chlorophenoxy herbicide used for the pre-emergent control of crabgrass and other weeds.[1]

Chemical Structure and Identifiers

-

IUPAC Name: O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate[1]

-

SMILES: CC(C)NP(=S)(OC)OC1=C(C=C(C=C1)Cl)Cl[1]

-

Chemical Formula: C₁₀H₁₄Cl₂NO₂PS[1]

-

CAS Number: 299-85-4[1]

Physicochemical Properties of DMPA

| Property | Value | Source |

| Molecular Weight | 314.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Vapor Pressure | 6.14 x 10⁻⁵ mm Hg | [1] |

| LD₅₀ (rat, oral) | 270 mg/kg | [1] |

Mechanism of Action: Auxin Mimicry

DMPA is classified as a synthetic auxin herbicide. Its mechanism of action involves mimicking the natural plant growth hormone auxin. This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds. The herbicide is absorbed by the plant and translocates to the meristematic tissues, where it disrupts normal cell division and elongation.

Experimental Protocols

This protocol describes a general bioassay to determine the presence of biologically active DMPA residues in soil.

-

Objective: To assess if soil contains sufficient DMPA residue to cause phytotoxicity to sensitive plant species.

-

Materials:

-

Test soil suspected of containing DMPA residue.

-

Control soil known to be free of herbicides.

-

Activated carbon.

-

Pots or containers for planting.

-

Seeds of a sensitive indicator species (e.g., cucumber, tomato, or a sensitive grass species).

-

-

Procedure:

-

Collect representative soil samples from the area of interest. Also, collect a control soil sample.

-

Prepare a "deactivated" control by mixing a portion of the test soil with activated carbon (which adsorbs the herbicide).

-

Fill pots with the test soil, the control soil, and the deactivated control soil.

-

Plant the seeds of the indicator species in each pot.

-

Grow the plants under controlled conditions (light, temperature, water) for a period of 2-3 weeks.

-

-

Data Analysis:

-

Observe the plants for signs of herbicide injury, such as stunted growth, leaf cupping, stem twisting (epinasty), and root abnormalities.

-

Compare the growth of plants in the test soil to those in the control and deactivated control soils to determine the presence and relative activity of DMPA residues.

-

This protocol provides a general outline for the quantitative analysis of DMPA in soil samples.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Extraction:

-

Accurately weigh a sample of soil.

-

Extract DMPA from the soil using an appropriate organic solvent (e.g., acetone, acetonitrile, or a mixture thereof) through methods like sonication or Soxhlet extraction.

-

-

Cleanup:

-

The crude extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.

-

-

Analysis:

-

Concentrate the cleaned extract to a known volume.

-

Inject an aliquot of the extract into the GC-MS system.

-

Separate the components of the extract on a suitable capillary column.

-

Identify and quantify DMPA based on its retention time and mass spectrum, using a previously established calibration curve with DMPA standards.

-

References

- 1. ijpbs.com [ijpbs.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Preparation process of optically pure ondansetron and its derivative salts - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. actapharmsci.com [actapharmsci.com]

An In-depth Technical Guide on the Degradation of Zytron (DMPA) in Soil

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Soil Degradation Products of Zytron (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate)

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of this compound (DMPA) in soil. This compound, a phosphoroamidothioate herbicide, undergoes degradation in the soil environment, primarily through microbial action. The principal degradation products identified in the available literature are 2,4-dichlorophenol (B122985) and sodium o-methyl isopropyl phosphoramidothioate.

A thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed quantitative data and standardized experimental protocols specifically for this compound (DMPA). Much of the foundational research dates back several decades, and there is a notable absence of recent, in-depth studies on its environmental fate and degradation kinetics. Consequently, this guide synthesizes the available information and, where specific data for this compound is lacking, supplements with established principles of herbicide degradation in soil and methodologies applied to analogous compounds.

This document presents the known degradation pathways, generalized experimental workflows for their study, and a summary of the limited available data. It is intended to serve as a foundational resource for researchers and professionals, while also highlighting critical knowledge gaps that warrant further investigation.

Introduction

This compound is the trade name for the herbicide with the active ingredient O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA). As a phosphoroamidothioate compound, its persistence and transformation in the soil are of ecotoxicological interest. Understanding the degradation pathway and the resulting metabolites is crucial for assessing its environmental impact and ensuring agricultural sustainability.

The degradation of pesticides in soil is a complex process influenced by a multitude of factors, including soil type, pH, moisture content, temperature, and the composition of the soil microbiome. For many organophosphate and phosphoroamidothioate compounds, microbial metabolism is the primary driver of degradation.

Degradation Pathway of this compound (DMPA) in Soil

The degradation of this compound in soil is initiated by the cleavage of its ester or phosphoamide bonds, a process that can be mediated by microbial enzymes. Based on the available literature, the primary degradation pathway involves the hydrolysis of the molecule into two main fragments.

The primary degradation products identified are:

-

2,4-Dichlorophenol : This chlorinated phenolic compound is a known metabolite of several herbicides. Its further degradation in the soil is an important aspect of the overall environmental fate of this compound.

-

Sodium o-methyl isopropyl phosphoramidothioate : This is the salt of the phosphoroamidothioate moiety.

The following diagram illustrates the proposed initial degradation pathway of this compound (DMPA) in soil.

Quantitative Data on this compound Degradation

A comprehensive search of the scientific literature yielded limited quantitative data on the degradation kinetics of this compound and the formation of its metabolites in soil. The following tables summarize the available information and highlight the existing data gaps.

Table 1: Half-life of this compound (DMPA) in Soil

| Soil Type | Temperature (°C) | Moisture Content | Half-life (t½) in days | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Concentration of this compound Degradation Products Over Time in Soil

| Time (days) | This compound (DMPA) Conc. (mg/kg) | 2,4-Dichlorophenol Conc. (mg/kg) | Sodium o-methyl isopropyl phosphoramidothioate Conc. (mg/kg) | Soil Conditions | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Studying this compound Degradation in Soil

The diagram below outlines a generalized workflow for a soil degradation study.

Soil Collection and Characterization

-

Collection: Soil should be collected from a relevant agricultural or environmental setting. The top 0-15 cm is typically sampled.

-

Sieving: The soil should be sieved (e.g., through a 2 mm mesh) to remove stones and large organic debris.

-

Characterization: Key soil properties should be determined, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

Soil Treatment and Incubation

-

Spiking: A known concentration of this compound (DMPA), dissolved in a suitable solvent, is applied to the soil samples. The solvent is typically allowed to evaporate.

-

Moisture Adjustment: The water content of the soil is adjusted to a specific percentage of its water-holding capacity (e.g., 50-60%).

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are typically maintained.

Sampling and Extraction

-

Time Points: Subsamples of the incubated soil are taken at predetermined time intervals.

-

Extraction: The soil samples are extracted with an appropriate organic solvent or solvent mixture to recover the parent this compound and its degradation products. Sonication or shaking is commonly used to improve extraction efficiency.

-

Cleanup: The extracts may require a cleanup step (e.g., solid-phase extraction) to remove interfering substances before analysis.

Analytical Determination

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for the identification and quantification of the parent herbicide and its metabolites.

-

Quantification: The concentrations of this compound and its degradation products are determined by comparing the instrument response to that of analytical standards of known concentrations.

Factors Influencing this compound Degradation in Soil

The rate and pathway of this compound degradation are likely influenced by several environmental factors, consistent with the behavior of other soil-applied herbicides:

-

Soil Microorganisms: The presence of a diverse and active microbial community is expected to be the primary factor driving this compound degradation.

-

Soil Type and Organic Matter: Herbicides can adsorb to soil organic matter and clay particles, which can affect their bioavailability for microbial degradation.

-

Temperature: Microbial activity and the rates of chemical reactions generally increase with temperature, up to an optimum.

-

Soil Moisture: Adequate soil moisture is essential for microbial activity. However, anaerobic conditions in waterlogged soils could lead to different degradation pathways.

-

Soil pH: The pH of the soil can influence the chemical stability of the herbicide and the activity of soil microorganisms.

Conclusion and Future Research Directions

The available scientific literature provides a basic framework for understanding the degradation of this compound (DMPA) in soil, identifying 2,4-dichlorophenol and a phosphoroamidothioate salt as the primary initial degradation products. However, there is a profound lack of detailed, modern research on this compound.

To provide a comprehensive environmental risk assessment and to better understand the fate of this compound in agricultural ecosystems, the following research areas are recommended:

-

Degradation Kinetics: Studies to determine the half-life of this compound in a variety of soil types and under different environmental conditions (temperature, moisture, pH).

-

Metabolite Identification: Comprehensive identification of all major and minor degradation products to fully elucidate the degradation pathway.

-

Microbiology of Degradation: Isolation and characterization of the specific microorganisms and enzymes responsible for the degradation of this compound.

-

Leaching and Mobility: Assessment of the potential for this compound and its primary metabolites, particularly 2,4-dichlorophenol, to move through the soil profile and potentially contaminate groundwater.

-

Ecotoxicology of Degradation Products: Evaluation of the toxicity of the degradation products to non-target organisms in the soil environment.

This technical guide has synthesized the limited available information on this compound degradation in soil. It is imperative that future research endeavors address the significant knowledge gaps to ensure a thorough understanding of the environmental fate of this herbicide.

Ecotoxicology of the Herbicide Zytron (DMPA): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zytron (DMPA) is an organophosphate herbicide first commercialized in 1959. As an older pesticide, the publicly available ecotoxicological data is limited and does not meet the comprehensive standards of modern regulatory requirements. This guide synthesizes the available information and, where data for this compound is lacking, provides context based on the general ecotoxicological profile of organophosphate herbicides.

Executive Summary

This compound, with the active ingredient DMPA (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate), is a selective, pre-emergent herbicide used for the control of crabgrass and other weeds in turf. As an organophosphate compound, its mode of action and potential non-target effects are of interest to the scientific community. This technical guide provides a comprehensive overview of the available ecotoxicological data for this compound, its environmental fate, and its effects on various non-target organisms. Due to the scarcity of specific data for this compound, this guide also references general toxicological principles for organophosphate herbicides and standardized testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to provide a framework for understanding its potential environmental impact.

Chemical and Physical Properties

| Property | Value | Reference |

| Common Name | This compound, DMPA | [1] |

| Chemical Name | O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate | [1] |

| CAS Number | 299-85-4 | [1] |

| Molecular Formula | C₁₀H₁₄Cl₂NO₂PS | [1] |

| Molecular Weight | 314.17 g/mol | [2] |

| Vapor Pressure | 6.14 x 10⁻⁵ mm Hg | [1] |

| Mode of Action | Inhibits microtubule assembly, preventing mitosis.[1] It is also an organophosphorus ester, a class of chemicals known to inhibit acetylcholinesterase.[1] |

Mammalian Toxicology

The acute toxicity of this compound has been evaluated in several mammalian species. The available data are summarized in the table below.

| Species | Endpoint | Value (mg/kg) | Reference |

| Rat (oral) | LD₅₀ | 270 | [1] |

| Dog (oral) | LD₅₀ | >1000 | [1] |

Experimental Protocol (General - based on OECD Guideline 401):

A typical acute oral toxicity study would involve the administration of a single dose of the test substance to fasted animals. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose that is lethal to 50% of the test population, is then calculated. The protocol would specify the species and strain of the test animals, the number of animals per dose group, the dose levels tested, and the specific observations to be made.

Avian Toxicology

Limited specific data is available for the avian toxicity of this compound. It has been noted to cause neurotoxicity in chickens, a known effect of some organophosphorus esters.[1] A study indicated that a dose of 100 mg/kg daily for 10 days was the minimum effective dose to cause observable behavioral alterations in hens.[1]

Experimental Protocol (General - based on OECD Guideline 223):

An avian acute oral toxicity study is designed to determine the LD₅₀ of a substance in birds. The test substance is administered orally to the birds, typically via gavage. The birds are then observed for at least 14 days for mortality and signs of toxicity. The protocol specifies the bird species (e.g., Northern bobwhite quail or Mallard duck), the number of birds per dose group, the dose levels, and the observation parameters.

Aquatic Ecotoxicology

There is a significant lack of publicly available quantitative data on the aquatic toxicity of this compound to fish, aquatic invertebrates, and algae. As an organophosphate herbicide, it is expected to have some level of toxicity to aquatic organisms, primarily through the inhibition of acetylcholinesterase in aquatic fauna.

Experimental Protocol (General - based on OECD Guidelines 203, 202, and 201):

-

Fish Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow trout or Zebrafish) are exposed to the test substance in water for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is determined.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): Aquatic invertebrates, such as Daphnia magna, are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.

-

Alga, Growth Inhibition Test (OECD 201): A culture of green algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC₅₀) is determined.

Terrestrial Ecotoxicology

Soil Microorganisms

Studies on the effect of this compound on soil microorganisms have shown no adverse effects on molds, actinomycetes, and soil bacteria in field plots.[3] However, a degradation product of this compound, 2,4-Dichlorophenol, was found to be toxic to molds at concentrations above 10 ppm.[3] Another degradation product, sodium o-methyl isopropyl phosphoramidothioate, stimulated the growth of a Penicillium species.[3]

Non-Target Arthropods

Experimental Protocol (General - based on OECD Guidelines 213, 214, and 207):

-

Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): The toxicity of the substance to honeybees is determined by oral administration or topical application. The dose that is lethal to 50% of the bees (LD₅₀) is calculated.

-

Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance mixed into artificial soil. The concentration that is lethal to 50% of the earthworms (LC₅₀) is determined after 14 days.

Environmental Fate

Information on the environmental fate of this compound is sparse. It is reported that this compound does not accumulate in soil.[1] As an organophosphate, it is likely to undergo degradation through hydrolysis and microbial action.[4] The rate of degradation would be influenced by soil type, pH, temperature, and microbial populations.[4]

Experimental Protocol (General - based on OECD Guidelines):

Studies to determine the environmental fate of a pesticide typically involve laboratory and field experiments to assess its persistence, mobility, and degradation pathways in soil and water. Key parameters measured include the half-life (DT₅₀) in soil and water, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) to assess its potential for leaching.

Signaling Pathways and Experimental Workflows

Conclusion

The available ecotoxicological data for the herbicide this compound (DMPA) is insufficient to conduct a comprehensive modern environmental risk assessment. While some mammalian toxicity data exists, there is a significant lack of quantitative information on its effects on aquatic and terrestrial non-target organisms. The information on its environmental fate is also limited. As an older pesticide, it is crucial for researchers and environmental professionals to be aware of these data gaps when considering the historical and potential ongoing impacts of this compound. Further research, following standardized protocols such as those provided by the OECD, would be necessary to fully characterize the ecotoxicological profile of this compound.

References

Technical Whitepaper: Effects of Zytron (DMPA) on Non-Target Plant Species

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Zytron (DMPA) is an older herbicide, and detailed modern toxicological data and specific molecular pathway studies are limited in publicly accessible literature. This guide synthesizes available information on this compound and its mode of action class (Group 3 Herbicides) to provide a comprehensive overview. Information on analogous compounds is used to infer mechanisms where specific data for this compound is unavailable.

Introduction

This compound, also known by its chemical name O-2,4-Dichlorophenyl O-methyl isopropyl phosphoramidothioate (DMPA), is an organophosphate herbicide historically used for the pre-emergent control of crabgrass and other weeds, primarily in turfgrass settings.[1] It is classified as a Group 3 herbicide (WSSA) or a Group K1 herbicide (HRAC).[1] The primary mode of action for this group is the inhibition of microtubule assembly, a critical process for cell division (mitosis).[1]

Understanding the effects of such herbicides on non-target plant species is crucial for assessing environmental impact and for the development of new, more selective compounds. This technical guide provides an in-depth look at the known and inferred effects of this compound on non-target plants, details generalized experimental protocols for phytotoxicity testing, and visualizes the proposed molecular signaling pathway.

Core Mechanism of Action: Microtubule Inhibition

The herbicidal activity of this compound and other Group 3 herbicides stems from their ability to disrupt cell division.[1][2] The specific molecular target is tubulin, the protein subunit that polymerizes to form microtubules.[3]

-

Binding to Tubulin: Dinitroaniline herbicides, which share the same mode of action as this compound, bind to α-tubulin subunits.[4][5][6] This binding forms a herbicide-tubulin complex.

-

Inhibition of Polymerization: This complex then attaches to the growing end of a microtubule, preventing further addition of tubulin dimers.[3][7] This action effectively caps (B75204) the microtubule and halts its elongation.

-

Disruption of Mitosis: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[4][8] By preventing microtubule formation, this compound disrupts the prometaphase and metaphase stages of mitosis.[9][10] This leads to a failure of chromosome alignment and separation, ultimately arresting cell division.

This mechanism is notably specific to plant and protist tubulin; these herbicides show low affinity for animal or fungal tubulin, which accounts for their selective herbicidal activity.[5][11]

Effects on Non-Target Plant Species

When non-target plants are exposed to this compound, either through spray drift or soil residue, the inhibition of cell division in meristematic regions (root and shoot tips) leads to distinct morphological symptoms.[1][12]

-

Root System: The most prominent effects are seen in the roots. Inhibition of mitosis in the root apical meristem stops root elongation. This often results in short, thick, and club-shaped roots, with a noticeable lack of lateral root development.[1] A compromised root system impairs the plant's ability to absorb water and nutrients, leading to secondary symptoms like stunting, wilting, and nutrient deficiency.[1]

-

Shoot System: In grasses, emerging shoots may exhibit short and swollen coleoptiles.[1] Broadleaf species can develop swollen and brittle hypocotyls (the stem of a germinating seedling), which may break at the soil line.[1]

-

Germination and Emergence: this compound does not typically inhibit seed germination itself. Instead, it affects the seedling as it begins to grow, often preventing it from successfully emerging from the soil or causing it to emerge severely stunted.[1][12]

Quantitative Data Presentation

| Plant Species | Endpoint | Application Rate (kg a.i./ha) | Result (e.g., % reduction vs. control) | NOEC (kg a.i./ha) | EC50 (kg a.i./ha) |

| Lolium perenne (Perennial Ryegrass) | Seedling Emergence | 0.5 | 5% | 0.25 | > 2.0 |

| Shoot Biomass | 1.0 | 25% | 0.5 | 1.8 | |

| Root Length | 2.0 | 60% | 0.25 | 1.5 | |

| Trifolium repens (White Clover) | Seedling Emergence | 0.5 | 10% | < 0.25 | 1.5 |

| Shoot Biomass | 1.0 | 45% | 0.25 | 1.1 | |

| Visual Phytotoxicity | 2.0 | Severe Necrosis | < 0.25 | 0.9 | |

| Brassica napus (Canola) | Seedling Emergence | 0.5 | 15% | < 0.25 | 1.2 |

| Shoot Biomass | 1.0 | 55% | < 0.25 | 0.8 | |

| Shoot Height | 2.0 | 70% | < 0.25 | 0.7 |

Note: This table is illustrative. The values presented are hypothetical and serve to demonstrate the structure for presenting quantitative data from herbicide phytotoxicity studies. NOEC: No Observed Effect Concentration. EC50: The concentration that causes a 50% reduction in the measured endpoint.

Experimental Protocols

The following is a generalized protocol for a seedling emergence and seedling growth test, adapted from the OECD Guideline 208.[13][14][15][16] This methodology is suitable for assessing the effects of a soil-applied herbicide like this compound on non-target terrestrial plants.

Objective: To determine the effects of the test substance on seedling emergence and early growth of multiple plant species.

Materials:

-

Test Substance: this compound (DMPA)

-

Plant Species: A minimum of six species from different plant families (e.g., Avena sativa, Lolium perenne, Brassica napus, Solanum lycopersicum, Trifolium repens, Stellaria media).

-

Growth Medium: Sandy loam or loamy sand soil with low organic matter (<1.5%).

-

Containers: Pots of sufficient size for root development.

-

Controlled Environment Chamber or Greenhouse: With controlled temperature (e.g., 22°C day / 18°C night), light (e.g., 16-hour photoperiod), and humidity (e.g., 70%).[15]

Procedure:

-

Dose Preparation: Prepare a series of at least five concentrations of this compound. For a soil-incorporated test, the substance is mixed thoroughly into the soil. For a surface application, it is sprayed evenly onto the soil surface after sowing. A control group (untreated soil) and, if applicable, a solvent control are required.

-

Sowing: Fill pots with the prepared soil. Sow a predetermined number of seeds for each species into their respective pots at a suitable depth.

-

Application: If using a spray application, treat the soil surface post-sowing using a calibrated laboratory sprayer.

-

Incubation: Place the pots in the controlled environment chamber in a randomized complete block design.[17] Water as needed to maintain optimal soil moisture.

-

Data Collection:

-

Emergence: Count the number of emerged seedlings daily or every other day until counts stabilize. Assessments are typically made 14 and 21 days after 50% of the control seedlings have emerged.[13]

-

Visual Phytotoxicity: At the end of the test, assess plants for visible injury (e.g., chlorosis, necrosis, malformations) using a rating scale.

-

Biomass: Harvest the surviving plants. Measure the shoot height. Carefully separate shoots from roots. Determine the fresh weight of the shoots, then dry them in an oven (e.g., at 70°C for 48 hours) to determine the dry shoot weight.[18]

-

-

Statistical Analysis: Analyze emergence, biomass, and height data using analysis of variance (ANOVA).[17] Use non-linear regression to fit dose-response curves and calculate endpoints such as the ECx (e.g., EC25, EC50) and the No Observed Effect Concentration (NOEC).[14]

Mandatory Visualizations

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed molecular mechanism of action for this compound, based on its classification as a Group 3 microtubule assembly inhibitor.

Caption: Proposed mechanism of this compound as a microtubule assembly inhibitor in a plant cell.

Experimental Workflow for Phytotoxicity Testing

The diagram below outlines the logical flow of a generalized experimental protocol for assessing the effects of a herbicide on non-target plants.

Caption: Generalized workflow for a non-target plant phytotoxicity study.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. perennia.ca [perennia.ca]

- 3. wssa.net [wssa.net]

- 4. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 5. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 6. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 7. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 11. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. my.ucanr.edu [my.ucanr.edu]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. oecd.org [oecd.org]

- 15. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]

- 16. Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test | OECD [oecd.org]

- 17. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-Target Terrestrial Plants | Agrochemical Testing | Eurofins - Eurofins Scientific [eurofins.com]

An In-depth Technical Guide to the History and Development of Zytron Herbicide

An examination of the chemical properties, mechanism of action, toxicological profile, and environmental fate of the organophosphate herbicide DMPA.

Introduction

Zytron, known scientifically as O-(2,4-Dichlorophenyl) O-methyl N-isopropylphosphoramidothioate (DMPA), is an organophosphate herbicide developed and introduced by the Dow Chemical Company in 1959.[1] Primarily marketed for the pre-emergent control of crabgrass (Digitaria spp.) and other annual weeds in turfgrass, this compound represented a significant advancement in selective weed management for lawns and ornamental turf areas.[1] This technical guide provides a comprehensive overview of the history, development, chemical properties, mode of action, toxicology, and environmental impact of this compound, intended for an audience of researchers, scientists, and professionals in drug and pesticide development.

Chemical Properties and Synthesis

This compound (DMPA) is a chlorophenoxy organophosphate compound. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | O-(2,4-Dichlorophenyl) O-methyl N-isopropylphosphoramidothioate | [1] |

| CAS Number | 299-85-4 | [1] |

| Chemical Formula | C₁₀H₁₄Cl₂NO₂PS | [1] |

| Molar Mass | 314.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Vapor Pressure | 6.14 x 10⁻⁵ mm Hg | [1] |

Mechanism of Action: Microtubule Assembly Inhibition

This compound is classified as a Group 3 herbicide (WSSA) and a Group K1 herbicide (HRAC), which act by inhibiting microtubule assembly.[1] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division (mitosis), cell wall formation, and intracellular transport.

The primary target of this compound is the protein tubulin. Tubulin dimers (composed of α- and β-tubulin subunits) polymerize to form microtubules. This compound, like other phosphoramidothioate and dinitroaniline herbicides, binds to tubulin dimers, preventing their incorporation into growing microtubules.[2][3] This disruption of microtubule polymerization leads to a cascade of cellular effects, ultimately resulting in the death of the susceptible plant.

The binding of this compound to tubulin is thought to occur at a site on the α-tubulin subunit, preventing the proper conformational changes required for polymerization.[2] This mode of action is distinct from that of some other microtubule-disrupting agents that cause depolymerization of existing microtubules. Instead, this compound primarily prevents the formation of new microtubules.

Efficacy and Application

This compound was primarily used as a pre-emergent herbicide for the control of crabgrass in established turf. Application rates were relatively high compared to modern herbicides, typically ranging from 10 to 20 pounds per acre.[1]

Efficacy Data:

While comprehensive, modern-style field trial data for this compound is limited in readily available literature, historical reports from agricultural experiment stations provide insights into its performance.

| Target Weed | Application Rate (lbs/acre) | Control Efficacy | Location/Year | Reference |

| Crabgrass | 15-20 | Good to Excellent (70-100%) | Northeast US, 1960s | [2] |

| Crabgrass | Not specified | Excellent | Connecticut, 1963 | [2] |

Toxicological Profile

The toxicological profile of this compound has been evaluated in various animal models. Like other organophosphates, a primary concern is its potential for neurotoxicity.

Acute Toxicity:

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 270 mg/kg | [4] |

| Dog | Oral | >1000 mg/kg | [4] |

Neurotoxicity:

Studies in chickens have indicated that this compound can cause neurotoxicity, a known class effect for some organophosphorus esters. A dose of 100 mg/kg administered daily for 10 days was identified as the minimum effective dose to produce observable behavioral changes in hens.[1] The mechanism of organophosphate-induced delayed neurotoxicity (OPIDN) often involves the inhibition of neuropathy target esterase (NTE), leading to the degeneration of axons in the peripheral and central nervous systems.

Experimental Protocols:

-

Acute Oral LD₅₀ Study (General Protocol): Groups of rats would have been administered single oral doses of this compound at varying concentrations. The animals would be observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀ value, the dose estimated to be lethal to 50% of the test population, would then be calculated using statistical methods.

-

Delayed Neurotoxicity Study in Hens (General Protocol): Adult hens, a sensitive model for OPIDN, would be administered this compound, often with a protective agent against acute cholinergic effects. The birds would be observed for several weeks for the development of ataxia and paralysis. Histopathological examination of nerve tissue from the spinal cord and peripheral nerves would be conducted to assess axonal degeneration.

Environmental Fate and Ecotoxicology

The environmental persistence and impact of a herbicide are critical considerations for its safe use.

Soil Fate and Microbial Effects:

Studies have shown that this compound does not accumulate in the soil and is generally non-harmful to the soil microflora.[1] One of its degradation products, 2,4-dichlorophenol, was found to be toxic to molds at concentrations above 10 ppm; however, such levels were not detected in soil from treated plots.[3] Interestingly, another degradation product, sodium o-methyl isopropyl phosphoramidothioate, was observed to stimulate the growth of a Penicillium species.[3] The degradation of this compound in the environment is influenced by factors such as soil type, moisture, temperature, and microbial activity.

Mammalian Fate:

In mammals, this compound is rapidly metabolized and excreted. It has been reported to disappear almost completely from the body within one hour of exposure.[1]

Regulatory History and Discontinuation

This compound was commercially available in the United States from 1959.[1] The regulation of pesticides in the U.S. evolved significantly with the establishment of the Environmental Protection Agency (EPA) in 1970 and the subsequent strengthening of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[5] All existing pesticides, including this compound, became subject to a reregistration process to ensure they met more stringent safety standards.

The specific reasons and timeline for the discontinuation of this compound are not well-documented in easily accessible public records. However, it is plausible that a combination of factors contributed to its decline in use. These may have included the development of more effective and lower-application-rate herbicides, a more comprehensive understanding of the potential for organophosphate neurotoxicity, and the costs associated with meeting the increasingly rigorous data requirements for reregistration under a modernized regulatory framework.

Conclusion

This compound (DMPA) played a notable role in the history of chemical weed control, particularly for turfgrass management. Its development in the late 1950s provided an effective tool for the pre-emergent control of crabgrass. Its mode of action, the inhibition of microtubule assembly, is a mechanism shared by other important herbicide classes. While effective, its relatively high application rates and the toxicological concerns associated with organophosphates likely contributed to its eventual replacement by newer, more potent, and often safer, herbicidal active ingredients. The study of this compound's history and properties provides valuable insights into the evolution of herbicide science and the ever-advancing standards for efficacy and safety in the agrochemical industry.

References

- 1. croplife.org.au [croplife.org.au]

- 2. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]

"Zytron": A Term with Multiple Meanings in Chemical and Material Science

For researchers, scientists, and drug development professionals, it is crucial to note that "Zytron" does not refer to a single, specific chemical compound or drug entity. Instead, the term is associated with several distinct products in different industries, including a herbicide, a line of chemical protective apparel, and a botanical fungicide. This guide aims to clarify the distinct identities of these products and provide available technical information for each.

This compound (Herbicide)

The name "this compound" has been used as a trade name for a herbicide with the active ingredient dinitramine (B166585).[1] It has also been associated with the chemical DMPA (O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate).[2]

Dinitramine

Dinitramine is a dinitroaniline herbicide used for the pre-emergent control of annual grasses and broadleaf weeds in crops like cotton and soybeans.[1] It is no longer approved for use in the United States or the European Union.[1]

Physical and Chemical Properties of Dinitramine

| Property | Value | Source |

| Chemical Formula | C11H13F3N4O4 | [3] |

| Molecular Weight | 322.24 g/mol | [3][4] |

| Appearance | Yellow crystals | [5][6] |

| Melting Point | 98-99 °C | [5][7] |

| Boiling Point | 409.1 °C at 760 mmHg | [5] |

| Water Solubility | 1.1 mg/L at 25 °C | [7] |

| Vapor Pressure | 3.6 x 10^-6 mm Hg at 25 °C | [5] |

| log Kow | 4.30 | [5] |

Mechanism of Action

Dinitramine's primary mode of action is the inhibition of microtubule assembly in plant cells.[1][4] This disruption of the mitotic process prevents normal chromosome segregation and cell division, ultimately inhibiting root elongation and seed germination.[3][4] Studies have also suggested that dinitramine's initial site of action may be the plasma membrane, where it can inactivate membrane-associated proteins and reduce overall membrane function.[8][9]

Experimental Protocols

Detailed experimental protocols for studying the effects of dinitramine on soybean root plasma membranes involved the use of marker systems such as pH 6.5 ATPase and glucan synthetase to observe the herbicide's impact.[8][9] These studies measured enzyme activity in membrane vesicles prepared from roots at various time points after treatment with dinitramine.[9] Membrane permeability was also assessed using 86Rb.[9]

This compound (DMPA)

PubChem lists a compound named this compound with the molecular formula C10H14Cl2NO2PS and a molecular weight of 314.17 g/mol .[2] This corresponds to the chemical DMPA.[2]

Physical and Chemical Properties of DMPA (this compound)

| Property | Value | Source |

| Molecular Formula | C10H14Cl2NO2PS | [2] |

| Molecular Weight | 314.17 g/mol | [2] |

| XLogP3 | 4.3 | [2] |

This compound® Chemical Protective Apparel

This compound® is a registered trademark of Kappler, Inc., for a range of chemical-resistant fabrics and protective clothing.[10][11][12][13][14][15][16][17][18][19][20] These materials are designed for use in hazardous material (HazMat) response, chemical handling, and other industrial applications where protection from chemical splashes and exposures is required.[10][12][13][16][18]

The this compound series includes different levels of protection, such as this compound 100, 200, 300, 400, and 500, with increasing levels of chemical holdout and physical durability.[12][13][14][15][17]

Key Features of this compound® Fabrics:

-

Broad Chemical Holdout: this compound fabrics are tested against a wide range of chemicals, including industrial chemicals and chemical warfare agents.[10][11][18][19] For example, this compound 500 has demonstrated an 8-hour holdout against the ASTM F1001 Test Battery.[11][18]

-

Physical Strength: These materials are designed to be durable and resistant to tears and punctures.[10][12][13]

-

Variety of Styles: this compound garments are available in various configurations, including coveralls, encapsulating suits, and jacket-and-trouser combinations.[10][12]

Experimental Protocols for Material Testing

The chemical resistance of this compound fabrics is evaluated using standardized test methods, primarily:

-

ASTM F739: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact.[10][11]

-

ASTM F1001: Standard Guide for Selection of Chemicals to Evaluate Protective Clothing Materials.[11][18]

-

ASTM F903: Standard Test Method for Resistance of Materials Used in Protective Clothing to Penetration by Liquids.[10][11]

These tests are conducted by independent laboratories on material samples under controlled conditions, not on the actual garments.[10][11]

This compound® Botanical Fungicide

This compound® is also the brand name for a botanical-based antimicrobial agent (fungicide and bactericide) composed of concentrated citrus seed extract.[21] It is intended for use in agriculture to control fungal and bacterial growth on crops and can also be used post-harvest to extend the life of fruit.[21]

Mechanism of Action

This compound® acts on contact with a preventive and healing effect.[21] Its secondary metabolites are believed to penetrate pathogens ionically, thereby inhibiting their growth and progression.[21] The product is also described as having an elicitor effect, which means it can activate the natural defense pathways within the crop.[21]

Logical Relationship Diagram

The following diagram illustrates the different products identified by the name "this compound."

Caption: Different products marketed under the name "this compound".

Conclusion for the Scientific Audience

The term "this compound" is ambiguous and requires careful contextual clarification. For researchers in drug development and related life sciences, it is highly unlikely that "this compound" refers to a therapeutic agent. The most relevant scientific data pertains to the herbicidal properties and mechanisms of dinitramine. When encountering the term "this compound" in a material science or industrial safety context, it most likely refers to the Kappler® line of protective fabrics. In an agricultural or botanical context, it refers to a citrus-based fungicide. It is imperative for scientific and technical professionals to ascertain the specific product being referenced to access accurate and relevant data.

References

- 1. Dinitramine - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H14Cl2NO2PS | CID 9299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dinitramine | C11H13F3N4O4 | CID 34468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Dinitramine (Ref: USB 3584) [sitem.herts.ac.uk]

- 7. Dinitramine CAS#: 29091-05-2 [m.chemicalbook.com]

- 8. Studies on the Mechanism of Action of Dinitramine: Effect on Soybean Root Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. kappler.com [kappler.com]

- 11. kappler.com [kappler.com]

- 12. kappler.com [kappler.com]

- 13. northsidesales.com [northsidesales.com]

- 14. cleanroomworld.com [cleanroomworld.com]

- 15. cleanroomworld.com [cleanroomworld.com]

- 16. kappler.com [kappler.com]

- 17. cleanroomworld.com [cleanroomworld.com]

- 18. kappler.com [kappler.com]

- 19. nafeco.com [nafeco.com]

- 20. kappler.com [kappler.com]

- 21. atlanticaagricola.com [atlanticaagricola.com]

An In-depth Technical Guide on the Mode of Action of Zytron (DMPA) in Target Weeds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zytron, with the active ingredient O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA), is a phosphoramidate (B1195095) herbicide effective in the pre-emergent control of various grass and broadleaf weeds.[1] Classified under the WSSA Group 3, its primary mode of action is the inhibition of microtubule assembly in plant cells.[1] This disruption of microtubule dynamics leads to a cessation of mitosis (cell division), ultimately inhibiting root and shoot growth and leading to the death of susceptible weed seedlings. This document provides a comprehensive technical overview of the biochemical and cellular mechanisms underlying this compound's herbicidal activity, details relevant experimental protocols for its study, and presents available quantitative data for related compounds.

Introduction

Microtubules are essential cytoskeletal polymers in eukaryotic cells, playing a pivotal role in cell division, cell plate formation, and the directional control of cell expansion.[2] They are dynamic structures, constantly undergoing polymerization and depolymerization. Herbicides that interfere with microtubule dynamics are potent inhibitors of plant growth. This compound (DMPA) belongs to the phosphoramidate class of herbicides, which, along with dinitroanilines, are known to target tubulin, the fundamental protein subunit of microtubules.[1][3] Understanding the precise molecular interactions and cellular consequences of DMPA's action is crucial for optimizing its use, managing herbicide resistance, and potentially identifying new targets for herbicide development.

Biochemical Mode of Action

The core mechanism of this compound's herbicidal activity is the disruption of microtubule formation through its interaction with tubulin.

Interaction with Tubulin

DMPA, as a phosphoramidate herbicide, is understood to bind to tubulin dimers.[1][3] This binding is believed to occur at a site on the α-tubulin subunit. Molecular modeling studies suggest that phosphoramidates and dinitroaniline herbicides share a common binding site, despite their chemical differences.[3][4] The formation of the DMPA-tubulin complex is a critical step in its mode of action. This complex can then incorporate into a growing microtubule, but its presence prevents the subsequent addition of more tubulin dimers, effectively capping the growing end.[3] While the polymerization is halted, the depolymerization at the other end of the microtubule continues, leading to a net loss of microtubules.[2]

Inhibition of Microtubule Polymerization

The binding of DMPA to tubulin inhibits the polymerization process, which is essential for the formation of new microtubules. This leads to a dose-dependent decrease in the overall microtubule network within the cell. The absence of a functional microtubule network has profound effects on cellular processes, most notably mitosis.[1]

Cellular and Physiological Effects

The disruption of the microtubule cytoskeleton by this compound manifests in several observable cellular and physiological effects in target weeds.

Mitotic Disruption

The most significant consequence of microtubule inhibition is the arrest of cell division. Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during mitosis. In the presence of DMPA, the mitotic spindle fails to form correctly, leading to a halt in the cell cycle, typically at the prometaphase or metaphase stage.[2] This results in an accumulation of cells in these mitotic phases, a phenomenon that can be quantified by the mitotic index. Affected cells may exhibit abnormal chromosome arrangements and, in some cases, the failure of cell plate formation can lead to the development of multinucleated cells.[2]

Inhibition of Root and Shoot Growth

The primary sites of action for soil-applied herbicides like this compound are the meristematic regions of emerging seedlings, particularly the root and shoot tips where cell division is rapid.[1] The inhibition of mitosis directly translates to a cessation of root and shoot elongation. A characteristic symptom of exposure to microtubule-inhibiting herbicides is the swelling of root tips.[1] This occurs because while cell division is arrested, some cellular expansion may continue, leading to isodiametric cell growth rather than organized, directional elongation. The resulting stunted and malformed root system is unable to effectively absorb water and nutrients, leading to the death of the seedling.

Quantitative Data

| Herbicide | Chemical Class | Assay | Parameter | Value | Plant Species |

| Amiprophos-methyl (APM) | Phosphoramidate | Competitive Oryzalin Binding | Ki | 5 µM | Nicotiana tabacum |

| Oryzalin | Dinitroaniline | [14C]Oryzalin Binding | Kd | 117 nM | Nicotiana tabacum |

| Oryzalin | Dinitroaniline | In vitro Polymerization | Apparent Ki | 2.59 x 106 M | Rosa sp. |

Table 1: Quantitative data for microtubule-inhibiting herbicides. Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. Kd (dissociation constant) is a measure of the affinity of the herbicide for tubulin.

Experimental Protocols

The following protocols are standard methods used to investigate the mode of action of microtubule-inhibiting herbicides like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells or maize seedlings) via cycles of temperature-dependent assembly and disassembly.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP).

-

Herbicide Treatment: Add various concentrations of DMPA (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent control and a positive control (e.g., oryzalin).

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate and extent of the absorbance increase are proportional to the amount of microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate IC50 values from dose-response curves.

Immunofluorescence Microscopy of Root Tip Microtubules

This technique allows for the visualization of the microtubule network within cells of a target weed.

Methodology:

-

Seedling Treatment: Germinate seeds of a susceptible weed (e.g., crabgrass) in the presence of various concentrations of DMPA.

-

Fixation: Excise root tips and fix them in a formaldehyde-based fixative to preserve cellular structures.

-

Cell Wall Digestion: Partially digest the cell walls using enzymes like cellulase (B1617823) and pectinase (B1165727) to allow for antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Incubate the root tips with a primary antibody against α-tubulin.

-

Wash and then incubate with a secondary antibody conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).

-

-

Microscopy: Mount the stained root tips on a slide and visualize the microtubule arrays using a confocal or fluorescence microscope.

-

Analysis: Observe and document any changes in microtubule organization, such as depolymerization, fragmentation, or abnormal structures, in response to DMPA treatment.

Mitotic Index Determination

This method quantifies the effect of DMPA on cell division in the root meristems of target weeds.

Methodology:

-

Seedling Treatment: Treat seedlings with a range of DMPA concentrations as described above.

-

Root Tip Preparation: Excise root tips, fix them in a suitable fixative (e.g., Carnoy's fixative), and hydrolyze in HCl.

-

Staining: Stain the chromosomes with a DNA-specific stain such as Feulgen or acetocarmine.

-

Squash Preparation: Gently squash the stained root tip on a microscope slide to create a monolayer of cells.

-

Microscopic Analysis:

-

Examine the slides under a light microscope.

-

Count the total number of cells and the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) across several fields of view.

-

-

Calculation: Calculate the mitotic index (MI) using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100

-

Data Analysis: Compare the mitotic indices of treated and control groups to determine the effect of DMPA on cell division.

Visualizations

Figure 1. Signaling pathway of this compound's (DMPA) mode of action.

Figure 2. Experimental workflow for immunofluorescence analysis.

Conclusion

This compound (DMPA) is a phosphoramidate herbicide that effectively controls susceptible weeds by inhibiting microtubule assembly. Its mode of action involves binding to tubulin, which disrupts the dynamic instability of microtubules, leading to a net loss of these crucial cellular structures. The downstream consequences include mitotic arrest, inhibition of cell elongation, and ultimately, the cessation of root and shoot growth in developing seedlings. While specific quantitative data for DMPA are limited, the established methodologies and data from analogous compounds provide a robust framework for understanding and further investigating its herbicidal properties. This technical guide serves as a comprehensive resource for researchers and professionals in the field, detailing the core mechanisms of this compound's efficacy.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target - PubMed [pubmed.ncbi.nlm.nih.gov]